molecular formula C14H16N2O2S B1668186 4-amino-N-(2-phenylethyl)benzenesulfonamide CAS No. 587850-67-7

4-amino-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B1668186
M. Wt: 276.36 g/mol
InChI Key: BYWZPUPRVIECEC-UHFFFAOYSA-N
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Description

4-Amino-N-(2-phenylethyl)benzenesulfonamide, or 4-Amino-N-phenethylsulfonamide (APES), is a synthetic sulfonamide compound that is used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of 116-118°C. APES is a structurally simple compound, with a molecular weight of 271.32 g/mol, and is soluble in water and ethanol.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Characterization of Antimicrobial Compounds : Compounds such as N-(2-aminophenyl)benzenesulfonamide and related derivatives have been synthesized and characterized for their antimicrobial activity. These compounds have been examined using spectroscopic techniques and single-crystal X-ray diffraction, indicating potential in antimicrobial applications (Demircioğlu et al., 2018).

Photodynamic Therapy for Cancer

  • Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Derivatives of benzenesulfonamide, specifically substituted zinc(II) phthalocyanines, have been synthesized for use in photodynamic therapy. These compounds exhibit properties like high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Metal Complexes and Antibacterial Properties

  • Synthesis of Metal Complexes with Antibacterial Properties : Modified benzenesulfonamide derivatives have been used to construct new metal complexes. These compounds have shown interesting photo-luminescence and antibacterial properties, which were systematically investigated (Feng et al., 2021).

Synthesis and Structural Analysis

  • New Compound Synthesis and Structure Confirmation : The synthesis of new compounds such as 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide has been documented, with their structures confirmed through various analytical techniques (Naganagowda & Petsom, 2011).

Antimicrobial and Antifungal Screening

  • Antimicrobial and Antifungal Properties of Sulfonamide Derivatives : Sulfonamide derivatives have been synthesized and screened for their enzyme inhibition potential, demonstrating significant antimicrobial and antifungal properties. These findings are supported by molecular docking studies (Kausar et al., 2019).

Crystal Structure Analysis

  • Crystal Structure Determination of Schiff Base Compounds : The crystal structures of condensation products of benzenesulfonamides have been determined, offering insights into the molecular arrangement and potential applications in various fields (Chumakov et al., 2006).

Ring-Opening Reactions

  • Catalyzed Ring-Opening of Aziridines : Studies have been conducted on the ring-opening of aziridines with phenol derivatives under solvent-free conditions, using compounds like benzenesulfonamide derivatives (Chen et al., 2008).

properties

IUPAC Name

4-amino-N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWZPUPRVIECEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356803
Record name 4-amino-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-phenylethyl)benzenesulfonamide

CAS RN

587850-67-7
Record name 4-amino-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 23 (0.6 g, 1.7 mmol) in dioxane (8 ml) 20% NaOH is added (13 ml) and the mixture is refluxed for 1.5 hours. The solvent is concentrated under reduced pressure and the aqueous phase is added with 20% NaOH to pH=7. The resulting solid is filtered under reduced pressure, washed with water and dried to give compound 24 as white solid (0.43 g, 83% yield).
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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